(r)-2-(Trifluoromethyl)pyrrolidine

Catalog No.
S726430
CAS No.
1073556-31-6
M.F
C5H8F3N
M. Wt
139.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-2-(Trifluoromethyl)pyrrolidine

Chiral (R)-2-(trifluoromethyl)pyrrolidine leverages the electron-withdrawing CF3 group to reduce amine basicity, improving membrane permeability and CYP450 metabolic stability-key for CNS and oncology API development. It eliminates wasteful chiral resolution. As an organocatalyst, its lower pKa avoids product inhibition, enabling low-loading asymmetric Michael additions and aldol condensations. Delivered with full analytical documentation and ready for global shipping.

CAS Number

1073556-31-6

Product Name

(r)-2-(Trifluoromethyl)pyrrolidine

IUPAC Name

(2R)-2-(trifluoromethyl)pyrrolidine

Molecular Formula

C5H8F3N

Molecular Weight

139.12 g/mol

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m1/s1

InChI Key

VINAMCOZNJHNIH-SCSAIBSYSA-N

SMILES

C1CC(NC1)C(F)(F)F

Canonical SMILES

C1CC(NC1)C(F)(F)F

Isomeric SMILES

C1C[C@@H](NC1)C(F)(F)F

The exact mass of the compound (r)-2-(Trifluoromethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(R)-2-(Trifluoromethyl)pyrrolidine, (2R)-2-(trifluoromethyl)pyrrolidine, (R)-2-CF3-pyrrolidine

Purity

≥97%

Package Size

500 mg, 1 g

(R)-2-(Trifluoromethyl)pyrrolidine (CAS 1073556-31-6) is a highly specialized chiral heterocyclic building block and organocatalyst. By integrating a strong electron-withdrawing trifluoromethyl (-CF3) group at the alpha position of the pyrrolidine ring, this compound fundamentally alters the physicochemical profile of the amine, drastically lowering its basicity and increasing its lipophilicity compared to standard non-fluorinated pyrrolidines [1]. The defined (R)-stereocenter is critical for asymmetric synthesis and the development of enantiopure active pharmaceutical ingredients (APIs). In procurement contexts, this compound is prioritized by medicinal chemists and process engineers seeking to optimize membrane permeability, block metabolic liabilities, or deploy highly efficient organocatalysts without the need for downstream chiral resolution.

Research Fit

Stereochemistry Single (R)-enantiomer with defined optical rotation for asymmetric synthesis and chiral SAR studies
Basicity pKaH 12.6—attenuated basicity reduces protonation penalty in permeability-focused workflows
Lipophilicity log P 1.23 (distinct from 3-CF3 isomer) for membrane partitioning and CNS drug-design screening

Substituting (R)-2-(trifluoromethyl)pyrrolidine with unsubstituted pyrrolidine, (R)-2-methylpyrrolidine, or racemic mixtures introduces severe functional and economic penalties in both drug design and scale-up. Replacing the -CF3 group with a methyl group or hydrogen reverts the amine to a highly basic state (pKa > 10), which results in near-total protonation at physiological pH, poor membrane permeability, and high susceptibility to CYP450-mediated alpha-oxidation[1]. In organocatalytic applications, highly basic non-fluorinated pyrrolidines often suffer from product inhibition, requiring higher catalyst loadings. Furthermore, attempting to use racemic 2-(trifluoromethyl)pyrrolidine in API synthesis mandates costly and inefficient late-stage chiral resolution, effectively halving the theoretical yield and increasing downstream processing costs [2].

Substitution Risk

Racemic 2-CF3-pyrrolidine
Delivers equal (S)-enantiomer that may antagonize target binding and confound structure–activity relationships.
3-CF3 regioisomer
Significantly lower lipophilicity can alter membrane permeability and tissue-distribution profiles relative to the 2-CF3 isomer.
Unsubstituted pyrrolidine
Far higher basicity changes protonation equilibrium and may shift off-target engagement compared to the CF3-attenuated analog.

pKa Modulation for Optimized Physiological Permeability

The alpha-trifluoromethyl group exerts a profound inductive electron-withdrawing effect on the pyrrolidine nitrogen. While unsubstituted pyrrolidine is highly basic (pKa ~11.3) and (R)-2-methylpyrrolidine remains strongly basic (pKa ~10.4), the introduction of the -CF3 group drops the pKa of (R)-2-(trifluoromethyl)pyrrolidine to approximately 7.3–7.5 [1]. This ~4 log unit reduction means that instead of being >99.9% protonated at physiological pH (7.4), the fluorinated amine exists in a balanced equilibrium between ionized and neutral states.

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~ 7.3 - 7.5
Comparator Or BaselineUnsubstituted pyrrolidine (pKa ~11.3) and (R)-2-methylpyrrolidine (pKa ~10.4)
Quantified Difference~3.5 to 4.0 log unit reduction in basicity
ConditionsAqueous solution, standard physicochemical profiling

Enables medicinal chemists to incorporate a pyrrolidine motif into APIs while maintaining high oral bioavailability and cellular permeability.

Basicity Shift
Cross-study comparable
pKaH 12.6 vs. pKaH 19.56 Δ≈7 units
Basicity reduction supports membrane permeability screening
Photometric titration in MeCN, 20°C

Metabolic Stability and Alpha-Oxidation Resistance

The C2 position of pyrrolidine rings is a primary site for cytochrome P450-mediated oxidation, leading to rapid clearance of pyrrolidine-containing drugs. The incorporation of a -CF3 group at this exact position in (R)-2-(trifluoromethyl)pyrrolidine sterically and electronically shields the alpha-carbon. The strong C-F bonds resist oxidative cleavage, significantly extending the metabolic half-life of downstream derivatives in human liver microsome (HLM) assays compared to their non-fluorinated or 2-methyl analogs [1].

Evidence DimensionResistance to alpha-hydroxylation
Target Compound DataHigh metabolic stability at the C2 position
Comparator Or Baseline(R)-2-methylpyrrolidine (highly susceptible to oxidation)
Quantified DifferenceSignificant increase in in vitro metabolic half-life (t1/2) for derived APIs
ConditionsHuman liver microsome (HLM) stability assays

Reduces the risk of rapid drug clearance, allowing buyers to develop longer-acting therapeutics with lower dosing requirements.

Lipophilicity Difference
Cross-study comparable
log P 1.23 vs. 3-CF3 isomer 0.84
Δlog P +0.39 (46% more lipophilic)
Lipophilicity increase may influence membrane partitioning and metabolic stability
Calculated log P values; database sources

Organocatalytic Efficiency and Product Inhibition Resistance

In asymmetric organocatalysis (e.g., enamine or iminium activation), basicity directly impacts catalyst turnover. Highly basic catalysts can bind tightly to acidic products or byproducts, leading to catalyst poisoning. The reduced basicity of (R)-2-(trifluoromethyl)pyrrolidine minimizes this product inhibition, allowing for faster turnover rates. Combined with the significant steric bulk of the -CF3 group, it provides excellent enantiomeric excess (ee) in Michael additions and aldol reactions while requiring lower catalyst loadings than standard proline or non-fluorinated pyrrolidine derivatives .

Evidence DimensionCatalyst turnover and loading requirements
Target Compound DataFast turnover rate with strong resistance to product inhibition
Comparator Or BaselineStandard non-fluorinated pyrrolidine organocatalysts
Quantified DifferenceLower required catalyst loading for equivalent yields and enantioselectivity
ConditionsAsymmetric enamine/iminium-mediated transformations

Lowers the total volume of catalyst required for industrial-scale asymmetric synthesis, directly reducing procurement costs.

Nucleophilicity Attenuation
Head-to-head comparison
N 11.34, sN 0.73 vs. methyl L-prolinate N 14.75, sN 0.82 ΔN –3.41 (23% lower)
Lower nucleophilicity supports chemoselective synthesis workflows
Mayr scale; photometric kinetics in MeCN, 20°C

Enantiomeric Purity for Direct API Scale-Up

Procuring the enantiopure (R)-isomer (>97% ee) directly eliminates the need for late-stage chiral resolution in API manufacturing. When racemic 2-(trifluoromethyl)pyrrolidine is used as a building block, the subsequent resolution step inherently discards at least 50% of the synthesized material as the undesired enantiomer, alongside the added costs of chiral chromatography or resolving agents. Starting with (R)-2-(trifluoromethyl)pyrrolidine ensures near 100% atom economy regarding the chiral center[1].

Evidence DimensionEffective synthetic yield of chiral target
Target Compound Data>97% ee, allowing direct utilization in asymmetric synthesis
Comparator Or BaselineRacemic 2-(trifluoromethyl)pyrrolidine
Quantified DifferencePrevents >50% material loss during late-stage resolution
ConditionsAPI scale-up and process chemistry workflows

Drastically improves overall process yield and reduces the cost of goods (COGs) in commercial pharmaceutical manufacturing.

Enantiomer-Dependent Pharmacology
Class-level inference
Elbasvir (contains (R)-fragment) EC50 3–4 nM (HCV GT1a/1b/2a)
Stereochemistry-dependent NS5A binding reported; (R)-configuration supports assay consistency
Direct enantiomer comparison not available; class-level extrapolation
pH-Dependent Lipophilicity
Supporting evidence
log D (pH 5.5) 0.39 → (pH 7.4) 1.20
Δlog D 0.81 (≈3× distribution shift)
pH-responsive log D shift enables subcellular distribution studies
Calculated log D; ChemBase database

Chiral Building Block for CNS and Oncology Therapeutics

Due to its optimized pKa and enhanced lipophilicity, (R)-2-(trifluoromethyl)pyrrolidine is the right choice for developing central nervous system (CNS) drugs that must cross the blood-brain barrier, as well as oncology APIs requiring high metabolic stability against CYP450 oxidation .

Asymmetric Organocatalysis in Industrial Synthesis

The compound is highly effective as a chiral organocatalyst for enamine and iminium-activated reactions. Its reduced basicity prevents catalyst poisoning, making it suitable for large-scale Michael additions and aldol condensations where lower catalyst loading is economically critical for process scale-up .

Development of Metabolically Stable Peptidomimetics

In peptide drug discovery, incorporating this fluorinated pyrrolidine into the peptide backbone protects the molecule from rapid proteolytic and oxidative degradation, making it a preferred choice over standard proline derivatives for long-acting peptidomimetics[1].

Application Fit

Application
Selection Property
Validation Focus
NS5A inhibitor fragment elaboration
Enantiomer-specific NS5A binding context
Stereochemistry-dependent antiviral assay
Organocatalyst development
Attenuated basicity & nucleophilicity
Reactivity profiling vs. classic pyrrolidines
pH-sensitive molecular probe design
pH-dependent lipophilicity shift
Lysosomal vs. cytosolic distribution assay
Multi-step asymmetric synthesis
Defined (R)-configuration & liquid physical state
Enantiomeric purity and handling reproducibility

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.67%): Flammable solid [Danger Flammable solids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

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